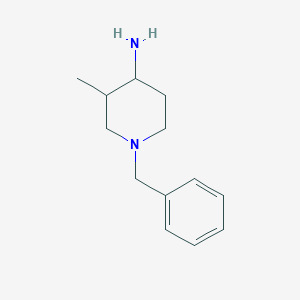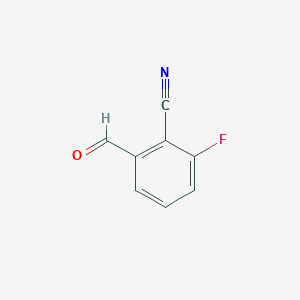
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate
Overview
Description
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a complex organic compound. It is related to other compounds such as Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate and Ethyl 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate , which are used in various chemical reactions and processes .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid, has been reported . The empirical formula is C19H21NO4 and the molecular weight is 327.37 .Chemical Reactions Analysis
The reactions of similar compounds often involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid, have been reported . The molecular weight is 223.04 and the IUPAC name is 2-{[((benzyloxy)carbonyl)amino]ethyl}boronic acid .Scientific Research Applications
Comprehensive Analysis of Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate Applications:
Cholecystokinin Receptor Antagonism
CBZ-amino acids, including Ethyl N-CBZ-3-amino-2,2-dimethylpropanoate, may serve as cholecystokinin receptor antagonists. This application is significant in the study of digestive enzymes and hormonal regulation within the gastrointestinal system .
Peptide Synthesis
The compound can be utilized in peptide synthesis due to its protective properties. It helps in the formation of peptides without altering the amino acid sequence, which is crucial for creating specific protein structures .
Pharmaceutical Intermediates
It finds use in the production of pharmaceutical intermediates. The protective CBZ group allows for the safe handling and transformation of the compound into various pharmacologically active agents .
Organic Synthesis
This compound is also valuable in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for multi-step chemical reactions .
Amide Formation
Ethyl N-CBZ-3-amino-2,2-dimethylpropanoate can be involved in one-pot amidation processes to efficiently convert protected amines into amides, which are fundamental building blocks in organic chemistry .
Arylamides Synthesis
The compound can react with aryl amines to produce arylamides without racemization. Arylamides have various applications, including as intermediates in pharmaceutical synthesis .
Resin-Bound Peptide Formation
In peptide and protein science, this compound could be used for loading onto functionalized polystyrene resin, leading to resin-bound, protected peptides of desired sequences .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDFJNDHYBYLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















